molecular formula C18H21N3O3S B12823497 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate

4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate

Cat. No.: B12823497
M. Wt: 359.4 g/mol
InChI Key: ZSLCXPFYYSRNQT-UHFFFAOYSA-N
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Description

4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is a complex organic compound that features an imidazole ring, a tolyl group, and a methanesulfonate ester. This compound is part of the broader class of imidazole derivatives, which are known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate typically involves multiple steps. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce more saturated imidazole derivatives .

Scientific Research Applications

4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and other biochemical pathways. The compound may also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine
  • 1H-Imidazole, 4,5-dihydro-2-methyl-
  • 2-Imidazoline, 2-methyl-

Uniqueness

Compared to similar compounds, 4-(((4,5-Dihydro-1H-imidazol-2-yl)methyl)(p-tolyl)amino)phenyl methanesulfonate is unique due to its combination of an imidazole ring, a tolyl group, and a methanesulfonate ester. This unique structure imparts specific chemical and biological properties that are not found in other imidazole derivatives .

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

[4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenyl] methanesulfonate

InChI

InChI=1S/C18H21N3O3S/c1-14-3-5-15(6-4-14)21(13-18-19-11-12-20-18)16-7-9-17(10-8-16)24-25(2,22)23/h3-10H,11-13H2,1-2H3,(H,19,20)

InChI Key

ZSLCXPFYYSRNQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC=C(C=C3)OS(=O)(=O)C

Origin of Product

United States

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